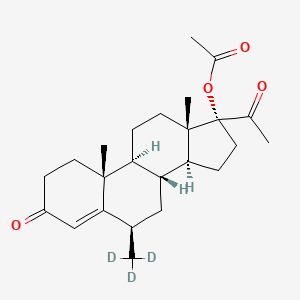
6-Epi-medroxy Progesterone 17-acetate-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Epi-medroxy Progesterone 17-acetate-d3 is a synthetic steroidal compound. It is a derivative of medroxyprogesterone acetate, which is a commonly used progestin in hormone therapy and contraceptives. The “6-epi” prefix indicates a specific stereoisomer of the compound, and the “d3” suffix denotes the presence of three deuterium atoms, which are isotopes of hydrogen. This compound is often used in scientific research to study the effects of progestins and their metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Epi-medroxy Progesterone 17-acetate-d3 typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.
Esterification: Conversion of hydroxyl groups to acetate esters.
Epimerization: Conversion of the stereochemistry at the 6-position to obtain the “epi” configuration.
Deuteration: Introduction of deuterium atoms at specific positions to obtain the “d3” isotopologue.
The reaction conditions for each step vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the steroidal precursor.
Purification: Use of chromatography and recrystallization techniques to purify intermediates and the final product.
Quality Control: Rigorous testing to ensure the purity and isotopic labeling of the final product.
化学反応の分析
Types of Reactions
6-Epi-medroxy Progesterone 17-acetate-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride, SOCl2) or alkylating agents (e.g., methyl iodide, CH3I) under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 17-position can yield a ketone, while reduction of the same ketone can regenerate the hydroxyl group.
科学的研究の応用
6-Epi-medroxy Progesterone 17-acetate-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of progestins.
Biology: Employed in studies of hormone receptor interactions and the effects of progestins on cellular processes.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and contraceptives.
Industry: Used in the development and testing of new pharmaceutical formulations and drug delivery systems.
作用機序
The mechanism of action of 6-Epi-medroxy Progesterone 17-acetate-d3 involves its interaction with progesterone receptors in target tissues. Upon binding to these receptors, the compound modulates the transcription of specific genes involved in reproductive and metabolic processes. The presence of deuterium atoms can influence the metabolic stability and pharmacokinetics of the compound, making it a valuable tool in research.
類似化合物との比較
Similar Compounds
Medroxyprogesterone Acetate: The parent compound, widely used in hormone therapy and contraceptives.
6-Epi-medroxy Progesterone 17-acetate: The non-deuterated version of the compound.
Progesterone: The natural hormone, used as a reference in studies of synthetic progestins.
Uniqueness
6-Epi-medroxy Progesterone 17-acetate-d3 is unique due to its specific stereochemistry and isotopic labeling. The “epi” configuration at the 6-position and the presence of deuterium atoms distinguish it from other similar compounds. These features can influence its biological activity and metabolic pathways, making it a valuable compound for scientific research.
特性
分子式 |
C24H34O4 |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
[(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trideuteriomethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14-,18-,19+,20+,22-,23+,24+/m1/s1/i1D3 |
InChIキー |
PSGAAPLEWMOORI-VXCGPOLRSA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C |
正規SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


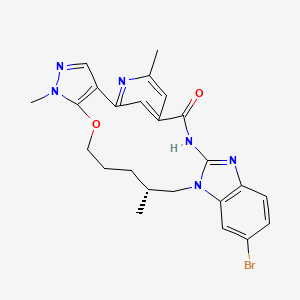
![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12420170.png)
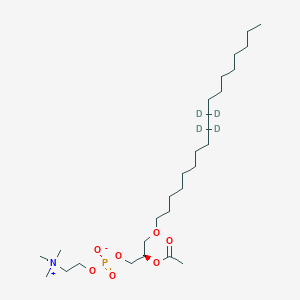
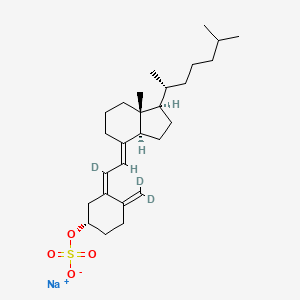
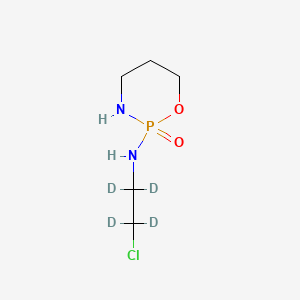
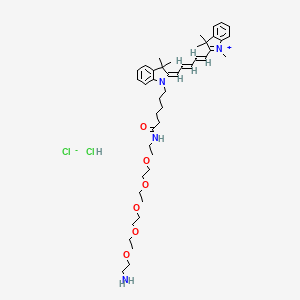
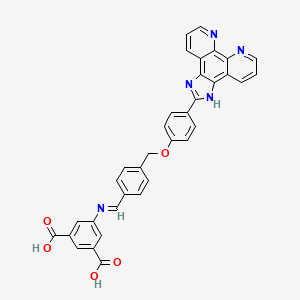

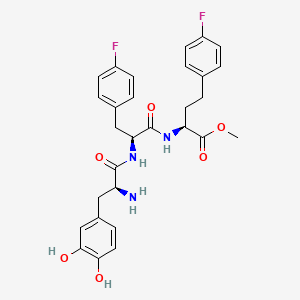

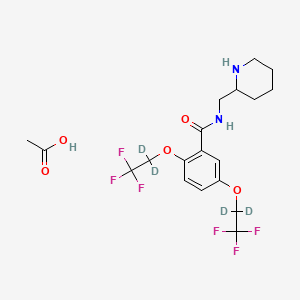
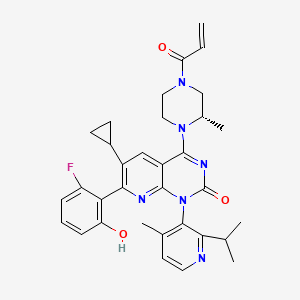
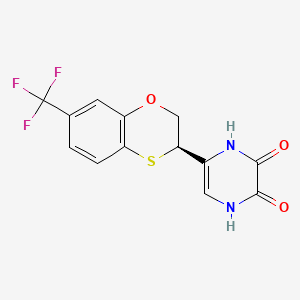
![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)
